3-Bromo-1,8-naphthyridin-4-amine
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Overview
Description
3-Bromo-1,8-naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,8-naphthyridin-4-amine can be achieved through several methods. One common approach involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation . This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures . These reactions often use substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine or amine groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
3-Bromo-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in bacteria .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,5-naphthyridin-4-amine
- 3-Bromo-1,5-naphthyridin-2-amine
- 6-Bromo-1,5-naphthyridin-2-amine
Uniqueness
3-Bromo-1,8-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its 1,5-naphthyridine analogs, the 1,8-naphthyridine core provides different reactivity and interaction profiles with biological targets . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Overview
3-Bromo-1,8-naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This compound exhibits a unique structure that includes a bromine substituent at the 3-position and an amino group at the 4-position of the naphthyridine ring. The biological activity of this compound has been explored in various studies, particularly in the fields of antimicrobial, anticancer, and antiviral research.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that derivatives with bromine substitutions often exhibit enhanced antibacterial activity.
Key Findings:
- In vitro Studies : A study demonstrated that various naphthyridine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antibacterial action is attributed to the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The introduction of bromine at the C-6 position was found to enhance this inhibitory effect.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Naphthyridine derivatives are known for their ability to intercalate into DNA, which can disrupt cancer cell proliferation.
Case Studies:
- Cell Line Studies : In vitro tests on cancer cell lines have shown that certain naphthyridine derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells . For instance, compounds similar to this compound have been noted for their effectiveness against various cancer types.
Antiviral Activity
Recent research has started to explore the antiviral potential of naphthyridine derivatives. The structural characteristics of these compounds suggest they may interfere with viral replication mechanisms.
Research Insights:
- HCV and HIV Inhibition : Some studies have indicated that naphthyridine derivatives can inhibit key viral enzymes, potentially offering a pathway for developing antiviral therapies . The specific mechanisms remain under investigation but may involve interference with viral entry or replication.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound | Activity Type | Key Findings |
---|---|---|
1,8-Naphthyridine | Antimicrobial | Effective against E. coli and S. aureus |
2-Amino-1,8-naphthyridine | Anticancer | Induces apoptosis in cancer cell lines |
6-Bromo-1,8-naphthyridine | Antiviral | Inhibits HCV replication |
The biological activity of this compound can be attributed to its ability to interact with nucleic acids and proteins within cells. The compound's structure allows it to intercalate into DNA strands, disrupting normal cellular processes such as replication and transcription. Additionally, it may form complexes with metal ions which could enhance its biological efficacy .
Properties
IUPAC Name |
3-bromo-1,8-naphthyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTHZLLNGXDRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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